molecular formula C25H48N6O8 B1203445 Deferoxamine CAS No. 70-51-9

Deferoxamine

Cat. No.: B1203445
CAS No.: 70-51-9
M. Wt: 560.7 g/mol
InChI Key: UBQYURCVBFRUQT-UHFFFAOYSA-N
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Description

Deferoxamine, also known as desferrioxamine, is a chelating agent primarily used to treat iron and aluminum toxicity. It is a natural product isolated from the bacterium Streptomyces pilosus. This compound binds free iron and aluminum in the bloodstream, forming stable complexes that are excreted via the kidneys. This compound is particularly useful in treating conditions such as acute iron poisoning, hemochromatosis, and aluminum toxicity in patients undergoing dialysis .

Mechanism of Action

Deferoxamine works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming ferrioxamine, a stable complex which is eliminated via the kidneys. 100 mg of this compound is capable of binding approximately 8.5 mg of trivalent (ferric) iron. This compound works in treating aluminum toxicity by binding to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex. The formation of aluminoxamine increases blood concentrations of aluminum, resulting in an increased concentration gradient between the blood and dialysate, boosting the removal of aluminum during dialysis. 100 mg of this compound is capable of binding approximately 4.1 mg of aluminum.
This compound HAS...REMARKABLY HIGH AFFINITY FOR FERRIC IRON... IT...COMPETES FOR IRON OF FERRITIN & HEMOSIDERIN, BUT IT REMOVES ONLY SMALL AMOUNT OF IRON OF TRANSFERRIN. ... GIVEN ORALLY, this compound BINDS IRON IN LUMEN OF BOWEL & RENDERS THE METAL NONABSORBABLE.
IT READILY COMPLEXES WITH FERRIC ION TO FORM FERRIOXAMINE, COLORED, STABLE, WATER-SOL CHELATE;  IT ALSO HAS LIMITED AFFINITY FOR FERROUS ION. /MESYLATE/

Biochemical Analysis

Biochemical Properties

. This interaction prevents iron from participating in harmful chemical reactions that can damage tissues and organs. Deferoxamine also binds to tissue-bound aluminum, forming aluminoxamine, which is water-soluble and can be excreted via the kidneys . The compound interacts with various biomolecules, including iron and aluminum ions, to mitigate their toxic effects on the body .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It reduces iron accumulation in cells, thereby decreasing oxidative stress and preventing cellular damage . In macrophages, this compound inhibits the translocation of 5-lipoxygenase to the nuclear fraction, reducing the production of pro-inflammatory cytokines such as interleukin-6 . Additionally, this compound has been shown to protect neurons from iron-induced oxidative stress, which is particularly relevant in neurodegenerative diseases like Huntington’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to free iron and aluminum ions, forming stable complexes that are excreted from the body . This binding prevents the ions from participating in redox reactions that generate harmful free radicals . This compound also influences gene expression by reducing the levels of iron-responsive proteins, thereby modulating cellular iron homeostasis . The compound’s ability to chelate iron and aluminum is central to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is metabolized primarily in the plasma, with minimal hepatic metabolism . Long-term studies have shown that continuous infusion of this compound can significantly reduce serum ferritin levels and improve cardiac function in patients with iron overload . Prolonged use can lead to complications such as retinal toxicity and infections related to intravenous catheters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is most effective when administered at doses of 10-50 mg/kg, depending on the species . Higher doses can lead to toxic effects, including vision and hearing loss, as well as multi-organ failure . The compound’s efficacy in reducing brain water content and improving neurobehavioral scores has been demonstrated in models of intracerebral hemorrhage .

Metabolic Pathways

This compound is metabolized primarily by plasma enzymes, with some excretion occurring via the bile . The metabolic pathways involved in its degradation are not fully characterized, but some metabolites retain the ability to chelate iron . The compound’s biphasic elimination pattern includes a rapid initial phase followed by a slower phase, with a half-life of approximately six hours .

Transport and Distribution

This compound is distributed within the intracellular compartment and can chelate intracellular iron . It has a volume of distribution ranging from 0.6 to 1.33 L/kg . The compound is removable by hemodialysis and other extracorporeal drug removal techniques . Its ability to bind iron and aluminum ions facilitates their transport and elimination from the body .

Subcellular Localization

This compound affects the subcellular localization of iron-dependent enzymes. For example, it prevents the nuclear translocation of 5-lipoxygenase in macrophages, thereby reducing the production of pro-inflammatory cytokines . In neurons, this compound reduces iron accumulation in perinuclear vesicles, protecting cells from oxidative stress . These effects highlight the compound’s role in modulating cellular iron homeostasis and preventing iron-induced damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deferoxamine is synthesized through a multistage process involving the fermentation of Streptomyces pilosus. The compound is then extracted and purified. The process includes adsorption and desorption of this compound on an adsorption resin, followed by direct precipitation of the this compound free base. This base is then contacted with methanesulfonic acid to form the this compound mesylate salt, which is isolated by precipitation .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale fermentation tanks. The fermentation broth is processed to extract and purify the compound. The final product is often formulated as a lyophilized powder for injection, which can be reconstituted with sterile water for various routes of administration, including intramuscular, intravenous, and subcutaneous .

Chemical Reactions Analysis

Types of Reactions: Deferoxamine primarily undergoes chelation reactions, where it binds to metal ions such as iron (III) and aluminum. The compound contains three hydroxamic functional groups that form stable complexes with these metal ions .

Common Reagents and Conditions:

Major Products:

    Ferrioxamine: Formed from the chelation of ferric iron.

    Aluminoxamine: Formed from the chelation of aluminum.

Scientific Research Applications

Deferoxamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Deferiprone: Another iron chelator used to treat iron overload.

    Deferasirox: An oral iron chelator used for similar indications as deferoxamine.

Comparison:

    This compound vs. Deferiprone: this compound is administered via injection, while deferiprone is taken orally.

    This compound vs. Deferasirox: Deferasirox is also an oral chelator, offering a more convenient administration route compared to this compound.

This compound stands out for its versatility and effectiveness in treating metal toxicity, making it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQYURCVBFRUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7022887
Record name Deferoxamine
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Molecular Weight

560.7 g/mol
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Physical Description

Solid
Record name Deferoxamine
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Solubility

9.90e-02 g/L
Record name Deferoxamine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Deferoxamine works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming ferrioxamine, a stable complex which is eliminated via the kidneys. 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron. Deferoxamine works in treating aluminum toxicity by binding to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex. The formation of aluminoxamine increases blood concentrations of aluminum, resulting in an increased concentration gradient between the blood and dialysate, boosting the removal of aluminum during dialysis. 100 mg of deferoxamine is capable of binding approximately 4.1 mg of aluminum., DEFEROXAMINE HAS...REMARKABLY HIGH AFFINITY FOR FERRIC IRON... IT...COMPETES FOR IRON OF FERRITIN & HEMOSIDERIN, BUT IT REMOVES ONLY SMALL AMOUNT OF IRON OF TRANSFERRIN. ... GIVEN ORALLY, DEFEROXAMINE BINDS IRON IN LUMEN OF BOWEL & RENDERS THE METAL NONABSORBABLE., IT READILY COMPLEXES WITH FERRIC ION TO FORM FERRIOXAMINE, COLORED, STABLE, WATER-SOL CHELATE; IT ALSO HAS LIMITED AFFINITY FOR FERROUS ION. /MESYLATE/
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CAS No.

70-51-9
Record name Deferoxamine
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Melting Point

MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/, MP: 180-182 °C /N-ACETYL DERIV/, 138 - 140 °C
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Record name Deferoxamine
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Synthesis routes and methods I

Procedure details

Following a procedure analogous to that of Example 1, butane-1-sulphonic acid and desferrioxamine-B are reacted to give the butane-1-sulphonate salt of desferrioxamine-B.
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Synthesis routes and methods II

Procedure details

Following a procedure analogous to that of Example 1, hexane-1-sulphonic acid and desferrioxamine-B are reacted to give the hexane-1-sulphonate salt of desferrioxamine-B. Mp 138° C. C31H62O11N6S Calcd C: 51.22%, H: 8.60%, N: 11.56%, S: 4.41%; Found C: 51.04%, H: 8.50%, N: 11.40%, S: 4.19%.
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Synthesis routes and methods III

Procedure details

Following a procedure analogous to that of Example 1, dodecane-1-sulphonic acid and desferrioxamine-B are reacted to give the dodecane-1-sulphonate salt of desferrioxamine-B, Mp 151° C. C37H74O11N6S Calcd C: 54.79%, H: 9.20%, N: 10.36%, S: 3.95%; Found C: 54.74%, H: 9.15%, N: 10.21%, S: 4.07%.
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Synthesis routes and methods IV

Procedure details

Following a procedure analogous to that of Example 1, octane-1-sulphonic acid and desferrioxamine-B are reacted to give the octane-1-sulphonate salt of desferrioxamine-B. Mp 144° C. C33H66O11 N6S Calcd C: 52.50%, H:8.81%, N:11.13%, S:4.25%; Found C: 52.43%, H:8.75%, N:11.16%, S:4.18%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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